molecular formula C22H22ClN5O4 B2720805 2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-51-5

2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2720805
CAS RN: 539815-51-5
M. Wt: 455.9
InChI Key: NZBKFWJVKWVZCG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a pyrimidine ring, and a carboxamide group. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The presence of multiple rings and functional groups in the compound suggests that it may have a complex three-dimensional structure. The electron-withdrawing chlorophenyl group and electron-donating trimethoxyphenyl group may contribute to the compound’s reactivity .


Chemical Reactions Analysis

Triazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique triazolo-pyrimidine scaffold makes it a promising candidate for drug discovery. Researchers explore its potential as a lead compound for designing novel drugs. Key areas include:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Triazole derivatives have been studied for their antiviral properties, suggesting that they may interact with viral proteins or enzymes .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling the compound .

Future Directions

Triazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore the potential uses of this compound in medicine, particularly as an antiviral agent .

properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-11-18(20(24)29)19(14-9-16(31-3)17(32-4)10-15(14)30-2)28-22(25-11)26-21(27-28)12-6-5-7-13(23)8-12/h5-10,19H,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKFWJVKWVZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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